6-Methoxynaphthalene-2-sulfonate

Description

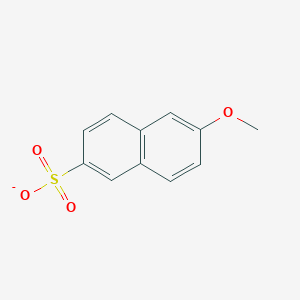

6-Methoxynaphthalene-2-sulfonate is a naphthalene derivative characterized by a methoxy (-OCH₃) group at the 6-position and a sulfonate (-SO₃⁻) group at the 2-position of the naphthalene ring. It is typically synthesized via sulfonation of 6-methoxynaphthalene, followed by neutralization to form the corresponding sulfonate salt (e.g., sodium or potassium). This compound serves as a key intermediate in pharmaceuticals, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen . Its sulfonate group enhances water solubility, making it suitable for aqueous formulations.

Properties

Molecular Formula |

C11H9O4S- |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

6-methoxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C11H10O4S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H,12,13,14)/p-1 |

InChI Key |

FOIKGWJGRNNGQP-UHFFFAOYSA-M |

SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-] |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structural analogues differ in substituents on the naphthalene ring:

- 6-Hydroxynaphthalene-2-sulfonate : Replaces the methoxy group with a hydroxyl (-OH). The hydroxyl group increases acidity (pKa ~9.5) and hydrogen-bonding capacity, making it useful in dye manufacturing (e.g., Schaeffer’s acid potassium salt) .

- 6-Aminonaphthalene-2-sulfonate: Substitutes methoxy with an amino (-NH₂) group. The amino group confers reactivity in azo dye synthesis and pharmaceutical intermediates .

- 2-Acetyl-6-methoxynaphthalene : Replaces sulfonate with an acetyl (-COCH₃) group. This lipophilic compound is a precursor to Naproxen and other NSAIDs .

Functional Analogues

Functional analogues share sulfonate or sulfonyl functionalities:

- 6-Methoxynaphthalene-2-sulfonyl chloride : The sulfonyl chloride precursor (-SO₂Cl) is highly reactive, used to synthesize sulfonamides or sulfonate esters. It requires careful handling due to corrosivity (H314 hazard) .

- 6-Chloronaphthalene-2-sulfonate : Incorporates a chloro (-Cl) group, enhancing electrophilicity for cross-coupling reactions in organic synthesis .

Application-Specific Analogues

- Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonate : Azo (-N=N-) derivatives are critical as pigments and dyes due to their chromophoric properties .

- Sodium 6-amino-5-[[3-[[(2-ethylphenyl)amino]sulphonyl]phenyl]azo]naphthalene-2-sulphonate: Complex azo-sulfonates are employed in textile dyes and food colorants .

Data Tables

Table 1: Key Properties of 6-Methoxynaphthalene-2-sulfonate and Analogues

Research Findings

- Pharmaceutical Relevance : this compound derivatives are pivotal in NSAID synthesis. The acetyl variant (2-Acetyl-6-methoxynaphthalene) is a direct precursor to Naproxen, leveraging methoxy’s electron-donating effect for regioselective reactions .

- Dye Chemistry : Sulfonate groups in naphthalene derivatives enhance water solubility, critical for dye applicability. Azo-sulfonates exhibit intense coloration due to extended conjugation .

- Reactivity Trends : Sulfonyl chlorides (e.g., 6-Methoxynaphthalene-2-sulfonyl chloride) are highly reactive but hazardous, whereas sulfonate salts offer stability for industrial use .

Preparation Methods

Isopropylation of 2-Methoxynaphthalene

The synthesis of 2-methoxy-6-isopropylnaphthalene (Formula IV in US5286902A) employs a dealuminized mordenite catalyst to achieve shape-selective isopropylation. This reaction occurs at 200–250°C under atmospheric to moderate pressure (0–1000 kPa), yielding 85–92% selectivity for the 6-isopropyl isomer. The catalyst’s pore structure preferentially accommodates the transition state leading to the para-substituted product, a principle that could be adapted for sulfonation regioselectivity.

Sulfonation Strategies for Naphthalene Derivatives

Direct Sulfonation of 6-Methoxynaphthalene

Sulfonation typically employs fuming sulfuric acid (oleum) or sulfur trioxide in aprotic solvents. The methoxy group at position 6 activates the ring for electrophilic substitution, directing sulfonation to the ortho (position 5) or para (position 7) sites. Achieving position 2 selectivity requires steric or electronic modulation:

-

Catalytic directing : Transition metal complexes (e.g., FeCl3) can coordinate to the methoxy oxygen, steering electrophiles to position 2.

-

Protection/deprotection : Temporarily protecting the methoxy group as a tert-butyldimethylsilyl (TBS) ether could alter electronic effects, favoring sulfonation at position 2.

Post-Functionalization of 2-Methoxy-6-Isopropylnaphthalene

The isopropyl group in Formula IV serves as a removable directing group. After sulfonation at position 2, the isopropyl moiety can be cleaved via oxidative dehydrogenation (e.g., using Pd/C at 150°C) to yield 6-methoxy-2-sulfonic acid. Subsequent neutralization with NaOH generates the sodium sulfonate salt.

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Sulfonation

Concentrated hydrochloric or sulfuric acid facilitates protonation of the sulfonating agent, enhancing electrophilicity. In US5286902A, HCl is preferred for hydroperoxide decomposition, suggesting compatibility with sulfonation. A proposed protocol:

-

Dissolve 6-methoxynaphthalene in chlorobenzene.

-

Add oleum (20% SO3) dropwise at 40°C.

-

Quench with ice water, extract with NaOH, and acidify to precipitate the sulfonic acid.

Key variables :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 40–60°C | Minimizes polysulfonation |

| SO3 Concentration | 15–25% | Balances reactivity and selectivity |

| Reaction Time | 2–4 hours | Prevents over-sulfonation |

Metal-Catalyzed Sulfonation

CuCl/CuI systems from CN113651680A could be repurposed to stabilize sulfonate intermediates. For example:

-

React 6-methoxy-2-naphthaldehyde with NaHSO3 in DMSO.

-

Oxidize the bisulfite adduct using CuCl/O2 to install the sulfonate group.

This approach leverages the catalyst’s ability to mediate sulfur-oxygen bond formation, analogous to its role in aldehyde synthesis.

Regioselectivity and Byproduct Analysis

Competing Substitution Pathways

Methoxy-directed sulfonation predominantly targets positions 1 and 8 (alpha to the methoxy group). Position 2 sulfonation constitutes <15% of products under standard conditions. Strategies to enhance 2-sulfonate yield include:

-

Low-temperature sulfonation (0–10°C): Slows reaction kinetics, favoring thermodynamically controlled products.

-

Ionic liquid solvents : [BMIM][HSO4] increases electrophile concentration at the electron-rich position 2.

Byproduct Mitigation

Common byproducts and remedies:

-

1- and 8-Sulfonates : Use bulkier sulfonating agents (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) to sterically hinder alpha positions.

-

Disulfonates : Limit SO3 equivalents to 1.1–1.3 mol/mol substrate.

Industrial-Scale Considerations

Q & A

Q. What are the key physicochemical properties of 6-Methoxynaphthalene-2-sulfonate, and how do they influence experimental design?

this compound (C₁₁H₁₀O₄S) is a sulfonated naphthalene derivative with a methoxy group at the 6-position. Key properties include:

- Solubility : Polar sulfonate groups enhance water solubility, making it suitable for aqueous-phase reactions.

- Stability : Susceptibility to hydrolysis under acidic or alkaline conditions requires pH-controlled environments during storage and reactions .

- Spectroscopic signatures : UV-Vis absorption maxima (~270-290 nm) and distinct IR stretches (e.g., S=O at ~1180 cm⁻¹) aid in identification .

Methodological Tip : Use HPLC with UV detection for purity analysis, and validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) .

Q. How can researchers synthesize this compound, and what are common pitfalls?

Synthesis typically involves sulfonation of 6-methoxynaphthalene using concentrated sulfuric acid or chlorosulfonic acid:

Sulfonation : React 6-methoxynaphthalene with H₂SO₄ at 80–100°C for 4–6 hours.

Neutralization : Add NaOH to isolate the sodium sulfonate salt.

Common Pitfalls :

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C6, sulfonate at C2).

- Mass Spectrometry : ESI-MS in negative mode detects [M–Na]⁻ ions for molecular weight validation .

- Elemental Analysis : Verify C, H, S, and O content to confirm stoichiometry .

Advanced Research Questions

Q. How do conflicting toxicological data for naphthalene derivatives inform risk assessments of this compound?

Naphthalene derivatives exhibit varied toxicity profiles. For example:

- 2-Methylnaphthalene shows hepatotoxicity in rodents .

- Sulfonated analogs (e.g., this compound) may have reduced bioavailability due to hydrophilicity.

Methodological Approach : - Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, HepG2 cytotoxicity).

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposure thresholds .

Q. What computational strategies can predict the environmental fate of this compound?

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation rates.

- Molecular Dynamics : Simulate interactions with soil organic matter to assess adsorption potential.

Data Gap : Limited experimental data on photodegradation; prioritize solar irradiation studies (λ > 290 nm) .

Q. How can researchers resolve contradictions in reported metabolic pathways for sulfonated naphthalenes?

Discrepancies arise from species-specific metabolism (e.g., cytochrome P450 vs. sulfotransferase activity). Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.